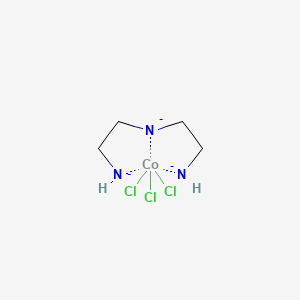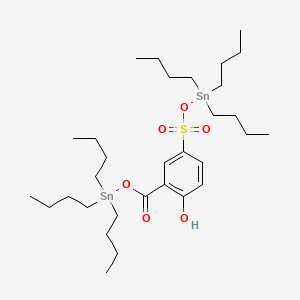![molecular formula C10H13ClN2O3S B13733217 n-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide CAS No. 33021-74-8](/img/structure/B13733217.png)
n-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide is a chemical compound known for its diverse applications in scientific research and industry It is characterized by the presence of a chloroethyl group, a carbamoyl group, and a methylbenzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-chloroethylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Methylbenzenesulfonyl chloride+2-Chloroethylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions, resulting in the formation of corresponding amines and acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce amines and acids.
Applications De Recherche Scientifique
N-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. This mechanism is particularly relevant in its potential anticancer activity, where it can induce cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Bis(2-chloroethyl)carbamoyl chloride: This compound shares the chloroethyl and carbamoyl groups but differs in its overall structure and applications.
N-[(2-Chloroethyl)carbamoyl]-L-phenylalanine: Similar in having the chloroethyl and carbamoyl groups, but with a phenylalanine moiety instead of the methylbenzenesulfonamide group.
Uniqueness
N-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a subject of ongoing research, particularly in the fields of chemistry, biology, and medicine.
Propriétés
Numéro CAS |
33021-74-8 |
|---|---|
Formule moléculaire |
C10H13ClN2O3S |
Poids moléculaire |
276.74 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C10H13ClN2O3S/c1-8-2-4-9(5-3-8)17(15,16)13-10(14)12-7-6-11/h2-5H,6-7H2,1H3,(H2,12,13,14) |
Clé InChI |
UNTSROPEGZLPAH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![D(+)-Karnitinaethylesterbromid [German]](/img/structure/B13733142.png)







![Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro-](/img/structure/B13733182.png)
![3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde](/img/structure/B13733185.png)
![3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B13733189.png)


